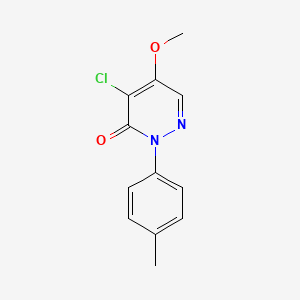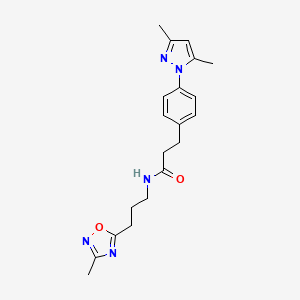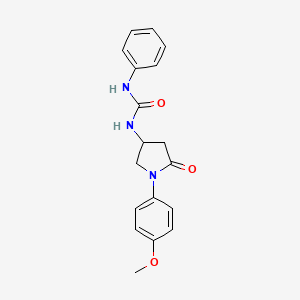
4-chloro-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C12H11ClN2O2 and its molecular weight is 250.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Cyclooxygenase Inhibitors
Pyridazinone derivatives, similar in structure to the compound of interest, have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), showing potential for the treatment of inflammation and pain associated with arthritis. These compounds, exemplified by ABT-963, demonstrate high selectivity for COX-2 over COX-1, improved aqueous solubility, and significant oral anti-inflammatory potency, along with reduced gastrointestinal side effects in animal models (Asif, 2016).
Synthesis and Impurities in Pharmaceuticals
The review on the synthesis of omeprazole, a proton pump inhibitor, highlights the importance of understanding the chemical impurities that can arise in the manufacturing process of drugs. This knowledge is crucial for developing safer and more effective pharmaceuticals. The compound of interest, due to its structural similarity, could potentially be involved in similar research focused on optimizing drug synthesis and minimizing harmful impurities (Saini et al., 2019).
Antioxidant Properties
Chromones and their derivatives, which share a core structure with the compound , have been recognized for their antioxidant properties. These compounds can neutralize active oxygen species and interrupt free radical processes, thereby offering protection against cell impairment and various diseases. The role of specific functional groups in enhancing radical scavenging activity has been particularly noted, suggesting potential areas of study for the compound of interest (Yadav et al., 2014).
Diverse Pharmacological Activities
Azolo[d]pyridazinones, structurally related to pyridazinone derivatives, have been associated with a wide range of biological activities, including antidiabetic, antiasthmatic, anticancer, and anti-inflammatory effects. The significance of the pyridazinone scaffold against various targets such as PDE, COX, and DPP-4 has been extensively reviewed, highlighting the versatility and potential of these compounds in drug discovery and development (Tan & Ozadali Sari, 2020).
Properties
IUPAC Name |
4-chloro-5-methoxy-2-(4-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-3-5-9(6-4-8)15-12(16)11(13)10(17-2)7-14-15/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXSHGSEVYLBLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2511205.png)
![2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2511207.png)


![N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2511213.png)
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511215.png)

![1-Ethynyl-3-fluorosulfonyloxy-5-[[4-(trifluoromethyl)phenyl]carbamoyl]benzene](/img/structure/B2511217.png)

![3,4,5,6-tetrachloro-N-[(2,5-dimethoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2511219.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-benzyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2511222.png)
